A Comprehensive Technical Guide to 3-Fluoro-2-formyl-6-methoxyphenylboronic acid: A Keystone Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 3-Fluoro-2-formyl-6-methoxyphenylboronic acid: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Reagent
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with enhanced therapeutic profiles is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their versatility in palladium-catalyzed cross-coupling reactions. Among these, 3-Fluoro-2-formyl-6-methoxyphenylboronic acid (CAS Number: 1451392-14-5 ) stands out as a particularly valuable building block. Its unique trifunctional substitution pattern—a fluorine atom, a formyl group, and a methoxy group—offers a sophisticated platform for the synthesis of complex, biologically active molecules.
This technical guide provides an in-depth exploration of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid, from its fundamental physicochemical properties to its synthesis, purification, and critical applications in drug discovery. The insights provided herein are curated for researchers and scientists seeking to leverage this reagent's full potential in their synthetic campaigns.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 1451392-14-5 | [1] |
| Molecular Formula | C₈H₈BFO₄ | [2] |
| Molecular Weight | 197.96 g/mol | [2] |
| Purity | Typically ≥95% | [3] |
| Appearance | White to off-white powder | N/A |
| Storage | 2-8 °C, under inert atmosphere | [3] |
| Solubility | No data available | [2] |
Safety and Handling: As with all boronic acids, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
The Rationale Behind the Molecular Architecture: A Trifecta of Functionality
The utility of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid in drug design is not coincidental; it is a direct consequence of the strategic placement of its functional groups.
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The Boronic Acid Moiety: This group is the cornerstone of its reactivity, serving as the key participant in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds common in many drug molecules.
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The Fluorine Atom: The introduction of fluorine into a drug candidate can have profound effects on its pharmacokinetic and physicochemical properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.
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The Formyl Group: This aldehyde functionality serves as a versatile synthetic handle. It can be readily transformed into a wide array of other functional groups through reactions such as oxidation, reduction, reductive amination, and Wittig reactions. This allows for the late-stage diversification of molecular scaffolds, a crucial strategy in structure-activity relationship (SAR) studies.
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The Methoxy Group: The electron-donating nature of the methoxy group can influence the electronic properties of the aromatic ring, potentially modulating the reactivity of the boronic acid and influencing the overall biological activity of the final compound.
Synthesis and Purification: A Practical Approach
A potential starting material for this synthesis is 1-bromo-3-fluoro-2-methoxybenzene. The synthesis would likely proceed via the following conceptual steps:
Conceptual Synthesis Workflow
Experimental Protocol (Hypothetical):
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Lithiation: Dissolve 1-bromo-3-fluoro-2-methoxybenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium dropwise, maintaining the low temperature.
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Borylation: After stirring for a designated period, add triisopropyl borate dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature.
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Formylation: The formyl group can be introduced by quenching the aryllithium with N,N-dimethylformamide (DMF) prior to the borylation step, or through a subsequent ortho-formylation reaction on the boronate ester.
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Hydrolysis: Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously.
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Workup and Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
The purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature. Recrystallization is a commonly employed and effective method for purifying solid boronic acids.[4]
Step-by-Step Recrystallization Protocol:
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Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the boronic acid at an elevated temperature but have low solubility at room temperature or below. A mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, is often effective.[5]
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Dissolution: Dissolve the crude 3-Fluoro-2-formyl-6-methoxyphenylboronic acid in a minimal amount of the hot solvent (or the more polar solvent of a mixed system).
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystal formation. For mixed solvent systems, the less polar solvent (anti-solvent) can be added slowly until the solution becomes turbid.
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Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Applications in Drug Discovery: A Gateway to Novel Scaffolds
The primary application of 3-Fluoro-2-formyl-6-methoxyphenylboronic acid is as a key intermediate in the synthesis of complex organic molecules for drug discovery, particularly through the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Workflow
While specific drug candidates synthesized from this exact boronic acid are not prominently featured in publicly accessible literature, its structural motifs are present in patented compounds, highlighting its relevance. For instance, the 4-chloro-2-fluoro-3-methoxyphenylboronic acid moiety, a close structural analog, is a key intermediate in the synthesis of certain herbicides.[2] This underscores the utility of this substitution pattern in creating biologically active molecules.
The true power of this reagent lies in the subsequent transformations of the formyl group. After the Suzuki-Miyaura coupling to form a biaryl core, the aldehyde can be elaborated to introduce pharmacophorically important groups, such as amines, alcohols, or carboxylic acids, enabling the exploration of a wider chemical space and the fine-tuning of biological activity.
Conclusion: A Versatile and Enabling Tool for Chemical Innovation
3-Fluoro-2-formyl-6-methoxyphenylboronic acid is more than just a chemical reagent; it is a testament to the power of rational molecular design. Its trifunctional nature provides chemists with a powerful tool to construct complex molecular architectures with a high degree of control and efficiency. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such sophisticated building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.
References
-
Boroncore. 3-Fluoro-2-formyl-6-methoxyphenylboronic acid. [Link]
- Google Patents. Method for producing formylphenylboronic acids.
- Google Patents. Process for the preparation of substituted phenylboronic acids.
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
-
PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
- Google Patents. Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
Sources
- 1. One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]

